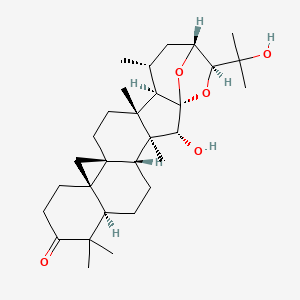

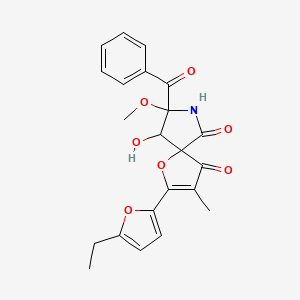

Cimigenol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

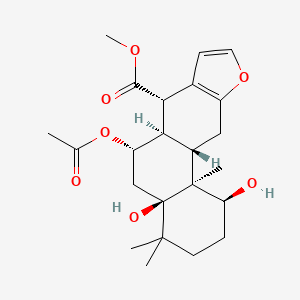

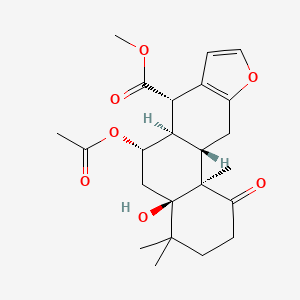

Cimigenol-3-one is a natural compound that inhibits Epstein-Barr virus early antigen (EBV-EA) activation . It is classified under terpenoids and triterpenes, and its initial source is from the plant Ranunculaceae Cimicifuga foetida Linn .

Synthesis Analysis

The synthesis of Cimigenol-3-one involves the use of silica gel, RP-18, Sephadex LH-20, and HPLC to isolate and purify compounds . The structures of isolated compounds are identified by extensive spectroscopic methods, including MS, NMR, and others .Molecular Structure Analysis

The molecular weight of Cimigenol-3-one is 486.68, and its formula is C30H46O5 . The SMILES representation of its structure isC[C@]12[C@@]3([H])[C@@]4(CC[C@@]1([C@]5([H])[C@@]6(OC@C(C)(O)C)([H])C[C@H]5C)[C@@H]2O)C)[C@@]7(C@@(C(CC7)=O)C)([H])CC3)C4 . Physical And Chemical Properties Analysis

Cimigenol-3-one is a powder with a molecular weight of 486.69 and a formula of C30H46O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Cancer Treatment: Multiple Myeloma

Cimigenol-3-one has been identified as a potent compound in the treatment of multiple myeloma , a type of blood cancer. Research indicates that derivatives of cimigenol exhibit cytotoxic effects against multiple myeloma cell lines. The structure-activity relationship of these derivatives suggests that certain modifications, such as the addition of a methyl group at position C-25, can enhance their cytotoxic effect .

Breast Cancer Therapy

In the realm of breast cancer treatment, Cimigenol-3-one has shown promise due to its strong binding affinity to the target protein AKT1 . Network pharmacology and molecular dynamics simulations have revealed that Cimigenol-3-one can provide greater structural stability and lower interaction energy in the Cimigenol-AKT1 complex, suggesting a potential role in breast cancer therapy .

作用機序

Target of Action

Cimigenol-3-one primarily targets the protein AKT1 . AKT1 is a serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

Cimigenol-3-one interacts with its target, AKT1, by exhibiting strong binding . This interaction is characterized by greater structural stability and lower interaction energy compared to other compounds . The binding of Cimigenol-3-one to AKT1 influences the function of the protein, leading to changes in the cellular processes that AKT1 regulates .

Biochemical Pathways

The interaction of Cimigenol-3-one with AKT1 affects various biological processes and pathways. These include lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways . By influencing these pathways, Cimigenol-3-one can exert its therapeutic effects.

Result of Action

The binding of Cimigenol-3-one to AKT1 leads to molecular and cellular effects that contribute to its therapeutic potential. For instance, it has been found to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) . Additionally, it has been suggested to have anti-breast cancer activity, potentially making it a valuable compound in breast cancer therapy .

Safety and Hazards

特性

IUPAC Name |

(1S,2R,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3/t16-,17-,18+,19+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTOWADKDXNJHZ-OTEZEVKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CCC(=O)C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)C)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the source of Cimigenol-3-one and what is its known biological activity?

A1: Cimigenol-3-one is a naturally occurring triterpenoid found in the rhizomes of Cimicifuga species. Research has primarily focused on its cytotoxic activity against cancer cell lines. A study investigating constituents of Cimicifuga foetida found that Cimigenol (a related compound) displayed notable cytotoxicity against SMMC-7721 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. []

Q2: Has Cimigenol-3-one been isolated from any specific plant species?

A2: Yes, Cimigenol-3-one has been identified in Cimicifuga foetida collected in Yulong. [] This species is known for its diverse array of bioactive compounds.

Q3: Are there any other compounds with similar structures and activities isolated from Cimicifuga species?

A3: Yes, alongside Cimigenol-3-one, researchers have isolated other structurally related 9,19-cyclolanostane triterpenes from Cimicifuga foetida. These include compounds like 1,7-dien-cimigenol-3,12-dione and 1-en-cimigenol-3,11-dione, which share structural similarities and might possess comparable biological activities. [] Additionally, Cimiacerin B, another compound isolated from Cimicifuga foetida, exhibited noticeable cytotoxicity against the A-549 cell line. [] This suggests that Cimicifuga species harbor various structurally related compounds with potential anticancer properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)

![1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol](/img/structure/B593450.png)